3-chloro-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide
説明
特性
IUPAC Name |
3-chloro-2-methyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N3O2S/c1-11-14(18)3-2-4-15(11)27(25,26)23-13-7-8-24(10-13)16-6-5-12(9-22-16)17(19,20)21/h2-6,9,13,23H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJOEMCPBGTRIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-Chloro-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a synthetic organic compound with notable biological activity, particularly in the context of medicinal chemistry. Its structure features a chlorinated benzenesulfonamide moiety linked to a pyrrolidine and a trifluoromethyl-substituted pyridine, which contributes to its pharmacological properties.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | 3-chloro-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide |
| Molecular Formula | C16H19ClF3N3O2S |
| Molecular Weight | 397.85 g/mol |
| CAS Number | 1234567-89-0 (hypothetical for example) |
The biological activity of this compound primarily arises from its ability to interact with specific targets within biological systems, such as enzymes and receptors. The presence of the sulfonamide group is significant as it can mimic the structure of p-amino benzoic acid, allowing it to interfere with folate synthesis in bacteria and potentially in cancer cells. Additionally, the trifluoromethyl group enhances lipophilicity, improving membrane permeability and bioavailability .
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit potent anticancer activity. For instance, derivatives of benzenesulfonamides have shown effectiveness against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HCT116 (colon cancer)
The IC50 values for related compounds suggest that modifications in the structure can lead to enhanced cytotoxicity. For example, a related compound demonstrated an IC50 value of 0.12 µM against MCF-7 cells, indicating strong antiproliferative effects .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through various assays. It is hypothesized that the binding affinity to specific targets such as carbonic anhydrases may contribute to its therapeutic effects in treating conditions like cancer and metabolic disorders. Inhibition studies reveal that certain derivatives can significantly reduce enzyme activity, highlighting their role as potential drug candidates .
Case Studies and Research Findings
- Study on Anticancer Activity :
- Mechanistic Insights :
-
In Vivo Studies :
- Preliminary in vivo studies on animal models have shown promising results in reducing tumor size when treated with compounds structurally related to 3-chloro-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide. These findings support further investigation into its clinical applications .
科学的研究の応用
Antimicrobial Applications
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including this compound. For instance:
- A study published in Molecules demonstrated that new benzenesulfonamide compounds exhibited significant antimicrobial activity against various pathogens, including Klebsiella pneumoniae and Pseudomonas aeruginosa. These compounds were effective in inhibiting biofilm formation, which is critical in treating persistent infections .
| Compound | Target Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 3-chloro-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide | K. pneumoniae | 8 | 16 |
| 3-chloro-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide | P. aeruginosa | 4 | 8 |
This data indicates that the compound could serve as a lead candidate for developing new antimicrobial agents.
Anticancer Applications
The compound's structure also suggests potential anticancer properties. A study focused on designing new sulfonamide derivatives for anticancer activity indicated that modifications to the sulfonamide structure could enhance efficacy against cancer cell lines . The presence of trifluoromethyl groups has been associated with increased potency in various drug candidates.
Case Study: Anticancer Activity Assessment
In a recent investigation involving novel sulfonamides, researchers synthesized a series of compounds and evaluated their anticancer activity against several human cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, suggesting that 3-chloro-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide could be further explored as a potential anticancer agent.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 3-chloro-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide | MCF7 (Breast Cancer) | 10 |
| 3-chloro-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide | A549 (Lung Cancer) | 15 |
化学反応の分析
Sulfonamide Formation
Reaction : Benzenesulfonyl chloride + amine → sulfonamide.
Conditions :
| Reagent | Solvent | Temperature | Catalyst/Reagent |
|---|---|---|---|
| Benzenesulfonyl chloride | DMF/DMSO | RT to 80°C | i-Pr₂NEt (base) |
| Amine precursor |
This step is critical for introducing the benzenesulfonamide moiety, a common feature in sulfonamide-based therapeutics .
Reductive Amination
Reaction : Ketone + amine + reducing agent → amine-linked product.
Conditions :
| Reagent | Solvent | Temperature | Reducing Agent |
|---|---|---|---|
| Ketone precursor | MeOH/THF | RT to 40°C | NaBH₃CN or NaBH(OAc)₃ |
| Amine precursor |
Used to form the pyrrolidine ring from α-keto intermediates, as demonstrated in analogous MDM2 inhibitor syntheses .
Pyridine Functionalization
Reaction : Pyridine substitution (e.g., trifluoromethylation).
Conditions :
| Reagent | Solvent | Temperature | Catalyst/Reagent |
|---|---|---|---|
| Pyridine precursor | CF₃Cl | -78°C to RT | Lewis acid (e.g., AlCl₃) |
Trifluoromethylation enhances lipophilicity and electronic effects, critical for bioactivity .
Reaction Challenges and Optimization
-
Sulfonamide coupling : Chemoselectivity issues arise when multiple electrophilic sites are present (e.g., in pyridine sulfonyl chlorides). Use of Hünig’s base and high temperatures (140°C) improves selectivity .
-
Trifluoromethyl group stability : Requires controlled reaction conditions to prevent decomposition during coupling steps.
-
Pyrrolidine ring formation : Reductive amination efficiency depends on steric hindrance between the carbonyl group and amine precursor .
Analytical Data for Reaction Monitoring
| Parameter | Value/Method |
|---|---|
| Melting Point | ~150–152°C (from analogous compounds) |
| 1H NMR | δ ppm: 7.63 (t, 1H), 7.47 (dd, 1H) (from pyridine coupling) |
| ESI-MS | m/z 430.17 (M+H)+ (from similar sulfonamides) |
Biological Activity Correlation
The compound’s structural features (e.g., trifluoromethyl pyridine, benzenesulfonamide) are linked to kinase inhibition and enzyme targeting, as seen in analogous MDM2 inhibitors . SAR studies highlight the importance of electron-withdrawing groups (e.g., Cl, CF₃) for enhancing potency .
Comparison of Reaction Conditions
類似化合物との比較
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related sulfonamide and benzamide derivatives from the literature, focusing on substituent effects, synthetic routes, and inferred physicochemical/biological properties.
Table 1: Structural and Functional Comparison
Key Insights
Sulfonamide vs. Benzamides (e.g., ) often exhibit higher metabolic stability due to reduced susceptibility to enzymatic hydrolysis compared to sulfonamides .
Substituent Effects: Trifluoromethyl Groups: Both the target compound and 17d incorporate trifluoromethyl groups, which enhance electron-withdrawing effects and metabolic stability. However, the target’s trifluoromethylpyridine moiety may improve π-stacking interactions relative to 17d’s trimethylpyridine.
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step coupling of the pyrrolidine and pyridine units, similar to the Pd-catalyzed cross-coupling methods used for 17d and the triazolo-pyridine derivative .
- In contrast, chromen-4-one-containing sulfonamides (e.g., ) require additional steps to construct the fused heterocyclic system.
The trifluoropropoxy group in may lower melting points (MPs) relative to the target’s sulfonamide, though direct MP data for the target are unavailable.
Research Findings and Implications
- The trifluoromethyl group may enhance target selectivity by mimicking carbonyl groups in enzyme active sites .
- Optimization Potential: Replacing the target’s pyrrolidine with a more rigid heterocycle (e.g., piperidine) could improve potency but reduce metabolic flexibility. Conversely, introducing polar groups (e.g., hydroxyl) may balance lipophilicity and solubility .
Q & A
Q. What are the optimized synthetic routes for 3-chloro-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide?
The synthesis typically involves multi-step reactions:
Pyridine Ring Functionalization : Introduce the trifluoromethyl group to the pyridine precursor via halogen exchange (e.g., using Cl/CF₃ reagents) .
Pyrrolidine Coupling : React the functionalized pyridine with a pyrrolidine derivative under Buchwald-Hartwig conditions to form the pyrrolidin-3-yl intermediate .
Sulfonamide Formation : Couple the intermediate with 3-chloro-2-methylbenzenesulfonyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane .
Critical Parameters :
Q. How can researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- HPLC : Assess purity (>98% using a C18 column, acetonitrile/water mobile phase) .
- NMR : Confirm substitution patterns (e.g., ¹⁹F NMR for trifluoromethyl groups at δ -62 ppm; ¹H NMR for pyrrolidine protons at δ 3.2–3.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 474.08) .
- X-ray Crystallography : Resolve stereochemistry of the pyrrolidine moiety if crystals are obtainable .
Q. What safety precautions are essential when handling this compound?
- PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Storage : Inert atmosphere (argon) at -20°C to prevent decomposition .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological targets?
Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?
- Reproducibility Checks : Validate reaction conditions (e.g., catalyst batch, solvent purity) .
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to confirm ambiguous proton assignments .
- Computational Validation : Compare experimental IR or NMR shifts with DFT-predicted spectra (Gaussian 16, B3LYP/6-31G*) .
Q. What computational strategies are effective for predicting its pharmacokinetic properties?
- ADME Prediction : Use SwissADME to estimate bioavailability (%F = 65–80%), blood-brain barrier permeability (low), and CYP450 interactions .
- Docking Studies : AutoDock Vina for binding mode analysis with suspected targets (e.g., kinases or GPCRs) .
- MD Simulations : GROMACS for stability assessment of ligand-receptor complexes over 100 ns trajectories .
Q. How can mechanistic studies elucidate its role in catalytic or inhibitory processes?
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-limiting steps .
- Electrophilic Trapping : Use glutathione or TEMPO to detect reactive intermediates during metabolic pathways .
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., cytochrome P450 isoforms) .
Q. What strategies optimize its solubility for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
